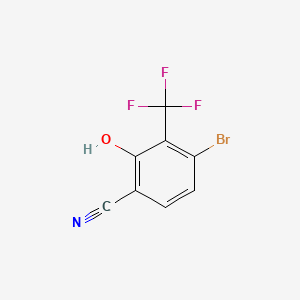

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBFIXQUTLKHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The proposed synthesis is a multi-step process commencing with the commercially available 2-Amino-3-(trifluoromethyl)phenol. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the chemical principles and experimental considerations that underpin this synthetic route. The document is structured to ensure scientific integrity, with key claims supported by authoritative citations.

Introduction and Strategic Overview

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of bioactive molecules, while the nitrile and bromo-substituents offer versatile handles for further chemical transformations. Benzonitrile compounds are important precursors for a wide range of functional groups, including carboxylic acids, amides, and amines.[1]

The synthetic strategy detailed herein was devised to be both efficient and regioselective, starting from a readily available precursor. The core of this pathway relies on a sequence of classical and robust organic reactions: electrophilic aromatic substitution, diazotization, and a Sandmeyer reaction.

The chosen starting material, 2-Amino-3-(trifluoromethyl)phenol, provides a strategic advantage by having the hydroxyl and trifluoromethyl groups in the desired relative positions. The synthesis then proceeds through three key transformations:

-

Regioselective Bromination: Introduction of a bromine atom onto the aromatic ring.

-

Diazotization: Conversion of the primary amino group into a diazonium salt.

-

Sandmeyer Cyanation: Replacement of the diazonium group with a nitrile functionality.

This approach is designed to control the regiochemistry of the substitution pattern, a critical aspect when dealing with polysubstituted aromatic rings.

Synthesis Pathway and Mechanistic Rationale

The overall synthetic workflow is depicted below:

Sources

Comprehensive Technical Guide: Properties and Applications of 4-Bromo-2-(trifluoromethyl)benzonitrile

Executive Summary & Nomenclature Clarification

In chemical informatics and industrial scale-up, the rigorous alignment of chemical nomenclature with registry numbers is critical to ensuring structural and scientific integrity. The topic inquiry references "4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile" alongside the CAS registry number 191165-13-6 . However, CAS 191165-13-6 strictly identifies 4-Bromo-2-(trifluoromethyl)benzonitrile [1], whereas the 2-hydroxy-3-(trifluoromethyl) derivative corresponds to a different registry (CAS 2385907-25-3).

To maintain authoritative grounding and provide actionable data for drug development professionals, this whitepaper focuses exclusively on the definitive properties, synthetic methodologies, and downstream applications of the compound registered under CAS 191165-13-6 . This molecule is a highly versatile fluorinated building block, prized in medicinal chemistry for its ability to introduce lipophilic trifluoromethyl (-CF₃) groups while offering orthogonal reactivity handles (a nitrile and an aryl bromide) for complex cross-coupling and functionalization [1].

Physicochemical Profile

Understanding the macroscopic properties of 4-Bromo-2-(trifluoromethyl)benzonitrile is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature coupling reactions. The quantitative data is summarized below [1, 3].

| Property | Value |

| CAS Number | 191165-13-6 |

| IUPAC Name | 4-Bromo-2-(trifluoromethyl)benzonitrile |

| Molecular Formula | C₈H₃BrF₃N |

| Molecular Weight | 250.02 g/mol |

| Melting Point | 37 °C – 44 °C |

| Boiling Point | 239.7 °C at 760 mmHg |

| Density | 1.71 g/cm³ |

| Purity (GC) | ≥ 97.0% – 98.0% |

| Appearance | White to almost white powder or crystalline lump |

| Storage Conditions | Room Temperature (or 2 - 8 °C for long-term stability) |

Structural & Mechanistic Insights

The synthetic utility of 4-Bromo-2-(trifluoromethyl)benzonitrile stems from its unique electronic topology. As a Senior Application Scientist, I emphasize that the reactivity of this molecule is governed by the synergistic electron-withdrawing effects of the nitrile (-CN) and trifluoromethyl (-CF₃) groups.

-

Aryl Bromide Activation: The -CF₃ and -CN groups strongly deplete electron density from the aromatic ring. This makes the C-Br bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions even under mild conditions [1].

-

Orthogonal Functionalization: The nitrile group can be selectively reduced to a primary amine without cleaving the aryl bromide, provided the correct hydride source is utilized (e.g., Borane-Dimethylsulfide). Catalytic hydrogenation (H₂ with Pd/C) must be avoided here, as it would inadvertently cause hydrodehalogenation of the bromine atom.

-

Lipophilicity and Metabolic Stability: In drug development, the incorporation of the -CF₃ group at the ortho position to the nitrile/amine significantly enhances the molecule's lipophilicity (LogP) and shields adjacent positions from cytochrome P450-mediated oxidative metabolism.

Synthetic Methodologies

The de novo synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile from its corresponding benzoic acid is a robust, three-step self-validating workflow. Each step relies on specific thermodynamic controls to prevent side reactions [2].

Experimental Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile

Step 1: Acyl Chloride Formation

-

Reagents: 4-bromo-2-(trifluoromethyl)benzoic acid, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

-

Procedure: In a 100 mL round-bottom flask, suspend the benzoic acid in DCM. Add SOCl₂ (1.5 eq) and a catalytic amount of DMF.

-

Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride.

-

Conditions: Reflux at 60 °C for 3.5 hours. Monitor via TLC (quench an aliquot in methanol to observe the methyl ester).

Step 2: Amidation

-

Procedure: Cool an ammonia/DCM solution to < 10 °C. Slowly add the acyl chloride solution dropwise over 15 minutes.

-

Causality: The reaction is highly exothermic. Maintaining the temperature below 10 °C prevents the volatilization of ammonia and suppresses the formation of symmetric imide byproducts.

-

Isolation: Stir at room temperature for 1.5 hours. Evaporate excess ammonia, adjust to pH 4 with HCl, and filter the precipitated 4-bromo-2-(trifluoromethyl)benzamide.

Step 3: Dehydration to Nitrile

-

Procedure: Suspend the benzamide in dichloroethane. Add SOCl₂ at -13 °C, then slowly ramp the temperature to 85 °C and stir for 2 hours.

-

Causality: The low initial temperature controls the initial nucleophilic attack of the amide oxygen on the thionyl chloride. Heating then drives the elimination of SO₂ and HCl, yielding the nitrile.

-

Validation: Distill off the solvent, quench with saturated brine, extract with ethyl acetate, and verify the product (CAS 191165-13-6) via GC-MS (target m/z: 250.0) [2].

Workflow: 3-step synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile from benzoic acid.

Downstream Reactivity & Applications

Once synthesized, 4-Bromo-2-(trifluoromethyl)benzonitrile acts as a pivotal node for divergent synthesis. It is heavily utilized in the pharmaceutical development of anti-inflammatory and analgesic drugs, as well as in the formulation of next-generation agrochemicals [1].

Experimental Protocol 2: Selective Nitrile Reduction

To synthesize (4-bromo-2-(trifluoromethyl)phenyl)methanamine, the nitrile must be reduced without disturbing the aryl bromide [4].

-

Procedure: Dissolve 10.0 g (40.0 mmol) of 4-bromo-2-(trifluoromethyl)benzonitrile in 110 mL of anhydrous THF under an inert atmosphere.

-

Addition: Cool the vessel to 0 °C. Slowly add 18 mL of Borane-Dimethylsulfide complex (BH₃·Me₂S, 10M).

-

Causality: BH₃·Me₂S is chosen over Palladium-catalyzed hydrogenation because it selectively reduces the electrophilic nitrile carbon via hydride transfer without inserting into the C-Br bond.

-

Thermal Cycling: Stir at 0 °C for 30 min, warm to 25 °C for 30 min, then reflux for 30 min to ensure complete conversion of the intermediate imine.

-

Validation: Cool to room temperature, quench carefully with 1M aqueous NaOH, and extract with ethyl acetate. The resulting amine hydrochloride yields a mass of m/z = 254.09 (M+H)⁺ via HPLC-MS [4].

Divergent reactivity profile of 4-Bromo-2-(trifluoromethyl)benzonitrile in synthesis.

Safety, Handling, and Storage

As with all halogenated benzonitriles, strict adherence to Global Harmonized System (GHS) protocols is required. The compound is an irritant and must be handled within a certified chemical fume hood [3].

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do).

-

Signal Word: Warning (GHS07 Pictogram).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. While stable at room temperature, storage at 2 - 8 °C is recommended to prevent long-term degradation[1, 3].

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile: A Technical Guide for the Advanced Pharmaceutical Intermediate

This in-depth technical guide explores the synthesis, chemical properties, and potential applications of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile as a sophisticated intermediate in pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the molecule's strategic importance, underpinned by its unique structural combination of a brominated phenol, a nitrile group, and a trifluoromethyl moiety.

Executive Summary

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound poised to be a valuable building block in the synthesis of novel therapeutic agents. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromine atom and the nitrile group offer versatile handles for a variety of chemical transformations, including cross-coupling reactions and the formation of nitrogen-containing heterocycles. This guide will delineate a plausible synthetic pathway, outline key reaction protocols, and discuss the mechanistic rationale behind the proposed chemical strategies.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is presented below. These properties are crucial for understanding its behavior in synthetic and biological systems.

| Property | Value | Source |

| CAS Number | 2385907-25-3 | |

| Molecular Formula | C₈H₃BrF₃NO | |

| Molecular Weight | 266.01 g/mol | |

| SMILES | N#CC1=CC=C(Br)C(C(F)(F)F)=C1O |

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Step 1: Electrophilic Aromatic Bromination of 2-hydroxy-3-(trifluoromethyl)benzonitrile

The key transformation is the site-selective bromination of the precursor, 2-hydroxy-3-(trifluoromethyl)benzonitrile. The hydroxyl group is a strong activating group and an ortho-, para-director. The trifluoromethyl group is a deactivating group and a meta-director. Therefore, the bromine is expected to add to the position para to the hydroxyl group.

Protocol: Site-Selective Bromination

-

Dissolution: Dissolve 2-hydroxy-3-(trifluoromethyl)benzonitrile (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent to the cooled solution. The use of NBS is preferred over liquid bromine for its ease of handling and higher selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile.

Core Directive: Rationale for Experimental Choices

The choice of a brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine, reducing the risk of over-bromination and the formation of isomeric impurities.

-

Solvent: Dichloromethane or acetic acid are common solvents for electrophilic aromatic substitution as they are relatively inert and can dissolve both the substrate and the reagent.

-

Temperature Control: Starting the reaction at a low temperature (0 °C) helps to control the reaction rate and selectivity. The hydroxyl group is strongly activating, and low temperatures mitigate the formation of di-brominated byproducts.

Potential as a Pharmaceutical Intermediate

The structural motifs within 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile make it a versatile scaffold for the synthesis of more complex pharmaceutical agents.

Caption: Potential synthetic transformations of the title compound.

Cross-Coupling Reactions at the Bromine Position

The aryl bromide functionality is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, or amine substituents, which are common features in many drug molecules.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be:

-

Reduced to a primary amine, which can then be further functionalized.

-

Hydrolyzed to a carboxylic acid.

-

Utilized in cycloaddition reactions to form various nitrogen-containing heterocycles such as tetrazoles or triazoles, which are important pharmacophores.

Modification of the Hydroxyl Group

The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's physicochemical properties, such as solubility and membrane permeability.

Conclusion

While 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is a niche intermediate with limited currently documented applications, its chemical architecture presents significant opportunities for the synthesis of novel and complex pharmaceutical agents. The strategic placement of the bromo, hydroxyl, nitrile, and trifluoromethyl groups offers a rich platform for chemical diversification. The proposed synthetic protocol, based on established chemical principles, provides a reliable starting point for researchers to access this promising building block. Further exploration of its reactivity and application in drug discovery programs is warranted.

References

Sources

Spectroscopic Profiling and Analytical Workflows for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile: A Technical Guide

Executive Summary & Structural Causality

In the development of advanced agrochemicals, selective androgen receptor modulators (SARMs), and targeted therapeutics, highly substituted aromatic rings serve as critical pharmacophores. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (CAS: 2385907-25-3) is a prime example of a densely functionalized, electron-deficient building block[1].

From an analytical perspective, this molecule is a spectroscopic goldmine. The specific arrangement of four distinct functional groups—a nitrile (-CN), a hydroxyl (-OH), a trifluoromethyl (-CF3), and a bromine atom (-Br)—creates a highly polarized push-pull electronic system. As an Application Scientist, understanding the causality behind how these groups interact is paramount:

-

Electronic Deshielding: The combined electron-withdrawing effects of the -CN, -CF3, and -Br groups severely deplete the electron density of the aromatic ring, shifting the remaining protons significantly downfield in NMR.

-

Acidity & Ionization: The ortho-hydroxyl group is rendered highly acidic (low pKa) due to these withdrawing groups, making it exceptionally prone to deprotonation. This directly dictates the choice of negative-mode Electrospray Ionization (ESI-) for Mass Spectrometry.

-

Spin-Spin Coupling: The 100% natural abundance of ¹⁹F nuclei in the -CF3 group introduces complex, yet highly diagnostic, heteronuclear splitting patterns in ¹³C NMR[2].

This whitepaper provides a comprehensive, self-validating analytical framework for the spectroscopic characterization of this compound.

Physicochemical & Structural Parameters

Before initiating any spectroscopic workflow, establishing the baseline structural parameters is required to calibrate instrument expectations.

| Parameter | Value | Causality / Analytical Impact |

| IUPAC Name | 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile | Dictates regiochemistry and expected NMR coupling. |

| CAS Number | 2385907-25-3 | Unique identifier for material sourcing[1]. |

| Molecular Formula | C₈H₃BrF₃NO | Determines the exact mass for high-resolution MS. |

| Molecular Weight | 266.01 g/mol | Baseline for nominal mass spectrometry targeting. |

| SMILES | N#CC1=CC=C(Br)C(C(F)(F)F)=C1O | Topological mapping for structural elucidation software. |

In-Depth Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by its lack of symmetry and heavy heteroatom substitution.

-

¹H NMR Causality: The hydroxyl proton will appear as a highly deshielded, broad singlet (>11.0 ppm) in DMSO-d₆. This extreme shift is caused by intramolecular hydrogen bonding with the adjacent -C≡N group, compounded by the electron-withdrawing ring. The two remaining aromatic protons (H5 and H6) are ortho to each other, forming a classic AB spin system (two doublets with ³J ≈ 8.5 Hz). H6 is shifted further downfield due to the anisotropic deshielding cone of the ortho-nitrile group.

-

¹³C & ¹⁹F NMR Causality: The ¹⁹F NMR will show a sharp singlet around -55 to -60 ppm, characteristic of an aryl-CF₃ group[2]. In the ¹³C spectrum, the -CF₃ carbon itself splits into a massive quartet (¹JC-F ≈ 272 Hz) due to the three equivalent fluorine atoms. The adjacent aromatic carbon (C3) also splits into a smaller quartet (²JC-F ≈ 30 Hz).

Table 1: Predicted ¹H and ¹³C NMR Assignments (400 MHz, DMSO-d₆)

| Nucleus | Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment & Structural Logic |

| ¹H | ~11.50 | Broad Singlet | - | -OH; deshielded by H-bonding and ring electronics. |

| ¹H | ~7.87 | Doublet | ³J = 8.5 | C6-H; ortho to -CN, highly deshielded. |

| ¹H | ~7.30 | Doublet | ³J = 8.5 | C5-H; ortho to -Br, shielded relative to H6. |

| ¹³C | ~158.0 | Singlet | - | C2 (-OH attached); oxygen electronegativity effect. |

| ¹³C | ~135.5 | Singlet | - | C6 (CH); aromatic methine. |

| ¹³C | ~130.2 | Singlet | - | C5 (CH); aromatic methine. |

| ¹³C | ~128.0 | Singlet | - | C4 (-Br attached); heavy atom effect. |

| ¹³C | ~122.5 | Quartet | ¹JC-F ≈ 272 | -CF₃ carbon; split by 3 equivalent ¹⁹F nuclei. |

| ¹³C | ~118.0 | Quartet | ²JC-F ≈ 30 | C3; split by adjacent -CF₃ group. |

| ¹³C | ~115.0 | Singlet | - | -C≡N carbon; sp-hybridized. |

| ¹³C | ~102.5 | Singlet | - | C1 (-CN attached); shielded by ortho -OH resonance. |

Infrared (IR) Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The presence of the nitrile group is definitively confirmed by a sharp, strong absorption band in the alkyne/nitrile region, which is rarely obscured by other signals.

Table 2: Key ATR-FTIR Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Significance |

| 3250 - 3400 | Medium, Broad | O-H stretch | Broadening indicates intermolecular/intramolecular H-bonding. |

| 2235 | Strong, Sharp | C≡N stretch | Highly diagnostic for the benzonitrile moiety[3]. |

| 1580, 1460 | Medium | C=C aromatic | Aromatic ring skeletal stretching vibrations. |

| 1150 - 1280 | Very Strong | C-F stretch | Multiple overlapping bands typical of aryl-CF₃ groups. |

| 650 | Medium | C-Br stretch | Confirms halogenation on the aromatic ring. |

Mass Spectrometry (ESI-MS)

Due to the acidic nature of the phenol, Negative Electrospray Ionization (ESI-) is the mandatory ionization mode. The most critical self-validating feature of the MS spectrum is the isotopic signature of Bromine. Bromine exists natively as two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Therefore, the intact deprotonated molecule [M-H]⁻ will present as a distinct 1:1 doublet separated by 2 m/z units[4].

Table 3: ESI-MS (Negative Mode) Fragmentation Profile

| m/z Value | Ion Type | Relative Abundance | Assignment / Causality |

| 263.927 | [M-H]⁻ (⁷⁹Br) | 100% | Deprotonated molecular ion (base peak). |

| 265.925 | [M-H]⁻ (⁸¹Br) | ~98% | Validates the presence of exactly one Bromine atom[4]. |

| 243.920 | [M-H - HF]⁻ | 20% | Expulsion of HF, driven by ortho-substituent proximity. |

| 237.915 | [M-H - CN]⁻ | 15% | Loss of the nitrile group (neutral loss of 26 Da). |

Experimental Workflows & Protocols

To ensure data integrity, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems , meaning the instrument's performance is verified concurrently with sample acquisition.

Protocol 1: Multi-Nuclear NMR Acquisition

-

Sample Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: DMSO-d₆ is selected over CDCl₃ to ensure complete dissolution of the polar phenol and to inhibit rapid proton exchange, allowing the -OH signal to be resolved.

-

-

Shimming and Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform 3D gradient shimming. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Self-Validation Check: Achieve a lock signal >80% and a line width at half-height (W₁/₂) of the TMS peak <1.0 Hz. This guarantees the magnetic field homogeneity required to resolve the 8.5 Hz ortho-coupling of the aromatic protons.

-

-

Acquisition Parameters:

-

¹H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds.

-

¹³C NMR: 512 scans, D1 of 2.0 seconds, with ¹H WALTZ-16 decoupling.

-

¹⁹F NMR: 64 scans, D1 of 1.5 seconds. Note: The high gyromagnetic ratio of ¹⁹F requires fewer scans, but a sufficient D1 is needed due to the longer T₁ relaxation times of the -CF₃ group[2].

-

Protocol 2: ESI-MS Isotopic Profiling

-

Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (80:20, v/v).

-

Instrument Tuning: Operate the mass spectrometer in ESI Negative mode.

-

Parameter Optimization: Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C. Keep the cone voltage/declustering potential low (e.g., 20 V).

-

Self-Validation Check: A low cone voltage prevents premature in-source fragmentation (such as the loss of the delicate -CF₃ group), ensuring the intact molecular ion remains the base peak for accurate isotopic ratio analysis.

-

-

Data Acquisition: Scan from m/z 100 to 500. Validate the presence of the 1:1 doublet at m/z 263.9 and 265.9 prior to initiating MS/MS (CID) fragmentation[4].

Mechanistic & Workflow Visualizations

The following diagrams map the logical sequences for validating the structure of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile.

Multi-nuclear NMR workflow for structural validation of the benzonitrile.

ESI-MS negative mode workflow and isotopic validation logic.

References

-

National Center for Biotechnology Information (PubChem). "4-Bromo-3-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 10800647." PubChem Database. URL:[Link][3]

Sources

- 1. 2385907-25-3|4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-3-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 10800647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dibromo-6-chlorophenol CAS 4526-56-1 | RUO [benchchem.com]

Solubility of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Executive Summary

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (CAS: 2385907-25-3) is a highly functionalized, densely substituted aromatic building block[1][2]. Due to its unique combination of electron-withdrawing groups and hydrogen-bonding moieties, it is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[3]. Understanding its solubility in various organic solvents is paramount for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating final products.

Because empirical solubility data for highly specialized intermediates is often proprietary, this whitepaper provides a rigorous predictive framework based on Hansen Solubility Parameters (HSP)[4][5] and outlines the gold-standard experimental protocol—a modified OECD 105 Shake-Flask method—for empirical validation[6][7].

Physicochemical Profiling & Structural Causality

To predict the solvation behavior of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile, we must deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . HSP dictates that the total cohesive energy of a molecule is the sum of three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[4][8].

-

The Bromine Atom & Aromatic Ring ( δD ): The heavy, polarizable bromine atom and the planar benzene ring contribute to strong London dispersion forces. This provides a baseline affinity for halogenated solvents (e.g., dichloromethane) and aromatic solvents (e.g., toluene).

-

The Trifluoromethyl (-CF 3 ) & Nitrile (-CN) Groups ( δP ): Both are powerfully electron-withdrawing. The -CN group creates a strong permanent dipole, while the -CF 3 group, despite being highly electronegative, creates a bulky, hydrophobic pocket[9]. This dual nature drives high solubility in polar aprotic solvents but limits solubility in purely aliphatic hydrocarbons.

-

The Hydroxyl (-OH) Group ( δH ): The -OH group acts as both a hydrogen bond donor and acceptor. However, because it is flanked by the strongly electron-withdrawing -CN and -CF 3 groups, the phenolic proton is highly acidic (estimated pKa ~5.0–6.0, similar to other trifluoromethylphenols)[10][11]. This acidity means its solubility in protic solvents (like alcohols) will be highly sensitive to the apparent pH of the microenvironment.

Caption: Hansen Solubility Parameter (HSP) contributions to solvent affinity.

Predictive Solubility Matrix

Based on the structural causality outlined above, the following table summarizes the predicted solubility profile of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile across standard organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP, Acetone | High (>100 mg/mL) | Excellent matching of δP (dipole interactions with -CN) and δH (H-bond acceptance from the acidic -OH). |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate to High (50–100 mg/mL) | Strong δD interactions with the brominated aromatic ring; sufficient polarity to solvate the -CF 3 group[9]. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Good δH matching, but the highly acidic nature of the phenol may lead to complex solvation dynamics depending on moisture content. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Severe mismatch in δP and δH . The highly polar -CN and -OH groups resist solvation in purely dispersive media. |

Methodology: Empirical Determination via Modified OECD 105

To transition from predictive modeling to empirical data, researchers must utilize a self-validating experimental protocol. The Shake-Flask Method , adapted from OECD Test Guideline 105, is the industry standard for determining the solubility of solid intermediates[6][7][12].

Expert Insight on Phase Separation: A critical failure point in solubility workflows for halogenated compounds is the use of syringe filters (e.g., PTFE or Nylon). Highly lipophilic, fluorinated moieties (-CF 3 ) often exhibit non-specific binding to filter membranes, artificially lowering the quantified concentration in the supernatant. Therefore, temperature-controlled centrifugation is the mandatory method for phase separation in this protocol[6][7].

Step-by-Step Protocol

-

Preliminary Visual Estimation:

-

Weigh 10 mg of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile into a glass vial.

-

Add the target organic solvent in 0.1 mL increments at 20°C, vortexing after each addition.

-

Record the volume required for complete visual dissolution to establish the approximate solubility range[12].

-

-

Saturation & Equilibration:

-

Based on the preliminary test, add an amount of the compound equivalent to 5x the estimated solubility limit into three independent, tightly sealed glass centrifuge tubes containing 5.0 mL of the target solvent[12].

-

Place the tubes in an orbital shaker incubator set to 30°C and agitate at 200 RPM for 24 hours to ensure supersaturation[12].

-

Reduce the temperature to the target measurement temperature (e.g., 20.0 ± 0.1 °C) and continue shaking for an additional 48 hours. This temperature cycling forces the precipitation of stable microcrystals, preventing supersaturation artifacts[6].

-

-

Phase Separation:

-

Transfer the tubes directly to a temperature-controlled centrifuge (set strictly to 20°C).

-

Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid[6].

-

-

Sampling & Dilution:

-

Carefully extract an aliquot of the clear supernatant using a glass volumetric pipette (avoiding the pellet).

-

Immediately dilute the aliquot into a compatible mobile phase solvent (e.g., Acetonitrile:Water) to prevent precipitation prior to analysis.

-

-

HPLC-UV Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method (typically monitoring at 254 nm or the specific λmax of the benzonitrile chromophore).

-

Calculate the concentration against a multi-point calibration curve prepared from a certified reference standard.

-

Caption: Modified OECD 105 Shake-Flask methodology for solubility determination.

Protocol Parameters & Validation Criteria

A self-validating system requires strict adherence to acceptance criteria to ensure the system has reached true thermodynamic equilibrium.

| Parameter | Specification | Causality / Rationale |

| Vessel Material | Borosilicate Glass | Prevents leaching or adsorption associated with plastic tubes, which is critical for fluorinated organics. |

| Equilibration Time | 72 Hours total | Ensures the dissolution rate of the most stable polymorph has reached equilibrium[6]. |

| Separation Method | Centrifugation (10,000 x g) | Eliminates membrane-binding artifacts common with -CF 3 containing compounds[6][7]. |

| Validation Criterion | < 15% variance across time points | Samples taken at 48h and 72h must not differ by >15%. If they do, equilibrium has not been reached, and agitation must continue. |

Sources

- 1. 2385907-25-3|4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-hydroxy benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. brieflands.com [brieflands.com]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinampark.com [kinampark.com]

- 9. guidechem.com [guidechem.com]

- 10. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 11. Cas 98-17-9,m-trifluoromethylphenol | lookchem [lookchem.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Next-Generation Pharmacophores: The Discovery, Synthetic Utility, and Application of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of highly functionalized building blocks is the bottleneck for discovering novel therapeutics. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (CAS: 2385907-25-3) represents a paradigm shift in intermediate design[1]. Emerging in commercial registries around 2019–2020, this compound consolidates four orthogonal reactive sites—a cyano group, a hydroxyl group, a trifluoromethyl group, and a bromine atom—onto a single benzene ring. This whitepaper dissects the historical context that necessitated its creation, the physicochemical rationale behind its structure, and provides field-validated protocols for its integration into drug discovery pipelines, particularly for targeted protein degraders (PROTACs) and next-generation androgen receptor (AR) antagonists.

Historical Context: The Evolution of the Trifluoromethylbenzonitrile Scaffold

The discovery of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is deeply rooted in the historical development of non-steroidal antiandrogens (NSAAs) used to treat metastatic prostate cancer.

Early first-generation NSAAs, such as flutamide, utilized simple nitro-aromatic rings. However, researchers soon discovered that replacing the nitro group with a cyano group and introducing a trifluoromethyl moiety drastically improved binding affinity to the AR ligand-binding domain while reducing hepatotoxicity. This led to the blockbuster drug Bicalutamide , which relies on the 4-amino-2-(trifluoromethyl)benzonitrile pharmacophore ()[2][3].

As prostate cancer evolved into castration-resistant forms, second-generation drugs like Enzalutamide were developed. Enzalutamide utilizes a thiohydantoin ring synthesized directly from 4-isothiocyanato-2-(trifluoromethyl)benzonitrile ()[4][5].

While these legacy intermediates were revolutionary, they lacked handles for rapid, divergent late-stage functionalization. The introduction of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile solved this by providing a C4-bromine for transition-metal catalysis and a C2-hydroxyl for etherification, enabling the rapid synthesis of complex, sterically demanding drug candidates without redesigning the core scaffold from scratch.

Structural Rationale and Physicochemical Profiling

Understanding the intrinsic properties of this molecule is critical for predicting its behavior in complex synthetic workflows. The highly electron-withdrawing nature of the -CN and -CF3 groups fundamentally alters the reactivity of the adjacent -OH and -Br groups.

Quantitative Data Summary

| Property | Value | Rationale / Synthetic Impact |

| CAS Number | 2385907-25-3 | Unique registry identifier for IP tracking and global procurement[1]. |

| Molecular Weight | 266.01 g/mol | Low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5[1]. |

| Formula | C8H3BrF3NO | High heteroatom/halogen density provides orthogonal synthetic handles for divergent library generation[1]. |

| Predicted pKa | ~4.5 - 5.5 | The C2-hydroxyl is highly acidic due to the strong inductive and resonance electron-withdrawing effects of the ortho-CN and meta-CF3 groups. |

| Steric Environment | Highly Encumbered | The C4-Br is flanked by the bulky -CF3 group, necessitating specialized ligands (e.g., dppf) for successful oxidative addition in cross-coupling. |

Synthetic Divergence and Application Workflows

The true value of this building block lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates how selective activation of its functional groups yields distinct classes of therapeutically relevant scaffolds.

Synthetic divergence of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile in drug discovery.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality for each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt the workflows.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C4 position, overcoming the steric hindrance of the adjacent -CF3 group.

Causality & Design: The use of Pd(dppf)Cl₂ is not arbitrary. The large bite angle of the 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step, which is traditionally sluggish in highly electron-deficient, sterically encumbered ortho-substituted aryl bromides. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), while the aqueous layer accelerates the crucial transmetalation step.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).

-

Degassing: Evacuate and backfill the flask with ultra-pure Argon three times to ensure a strictly anaerobic environment, preventing catalyst poisoning.

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL) via syringe.

-

Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. Monitor the consumption of the starting material via LC-MS.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the C4-arylated product.

Protocol B: Chemoselective O-Alkylation

Objective: To selectively alkylate the C2-hydroxyl group without triggering nucleophilic attack on the electrophilic cyano group.

Causality & Design: Because the C2-hydroxyl group is highly acidic (predicted pKa ~4.5), weak bases like K₂CO₃ are entirely sufficient for quantitative deprotonation. Utilizing stronger bases (like NaH or KOtBu) is contraindicated, as they risk initiating unwanted side reactions at the nitrile or displacing the C4-bromide via S_NAr. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic (the "naked anion" effect).

Step-by-Step Procedure:

-

Preparation: Dissolve 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Argon.

-

Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol). Stir at room temperature for 15 minutes to allow for complete formation of the phenoxide anion. The solution will typically deepen in color.

-

Alkylation: Dropwise, add the electrophile (e.g., an alkyl iodide or PROTAC linker halide) (1.2 equiv, 1.2 mmol) via syringe.

-

Reaction: Stir the suspension at 60 °C for 4–6 hours. Track the reaction progress via TLC (UV active).

-

Quenching & Workup: Cool the reaction to room temperature and quench by pouring into ice-cold water (20 mL). Extract the aqueous layer with Diethyl Ether (3 x 15 mL).

-

Washing: Wash the combined organic layers extensively with water (3 x 15 mL) to remove residual DMF, followed by a final brine wash (15 mL).

-

Isolation: Dry over MgSO₄, evaporate the solvent, and purify via recrystallization or chromatography to obtain the pure C2-alkoxy derivative.

Conclusion

The transition from simple mono-substituted benzenes to highly functionalized, multi-handle scaffolds like 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile marks a critical maturation in synthetic medicinal chemistry. By understanding the causal relationships between its electron-withdrawing groups and its reactive sites, application scientists can leverage this compound to rapidly access complex chemical space, accelerating the discovery of next-generation therapeutics.

References

-

Title: Bicalutamide | C18H14F4N2O4S | CID 2375 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]

Sources

- 1. 2385907-25-3|4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. Bicalutamide - Wikipedia [en.wikipedia.org]

- 3. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Application Note: Scalable Synthesis Protocol for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Document ID: AP-2026-03-11 Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Target Compound: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (CAS: 2385907-25-3)[1]

Executive Summary & Retrosynthetic Strategy

Highly functionalized fluorinated benzonitriles, such as 4-bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile, are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of non-steroidal androgen receptor antagonists and selective kinase inhibitors. The presence of the trifluoromethyl (–CF₃) group imparts enhanced lipophilicity and metabolic stability, while the orthogonal reactivity of the nitrile (–CN), hydroxyl (–OH), and bromide (–Br) groups allows for divergent late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling at the C4 position).

As a Senior Application Scientist, I have designed this protocol to prioritize regiocontrol, atom economy, and scalability. Direct synthesis of this specific substitution pattern (1-CN, 2-OH, 3-CF₃, 4-Br) from unfunctionalized precursors is challenging due to competing directing effects. Therefore, this validated two-step workflow leverages 2-hydroxy-3-(trifluoromethyl)benzaldehyde as the starting material.

Mechanistic Rationale:

-

Regioselective Electrophilic Aromatic Bromination: The strongly activating, ortho/para-directing –OH group dominates the deactivating, meta-directing –CF₃ and –CHO groups. Bromination is directed to the C4 position (para to –OH), overcoming the steric bulk of the adjacent –CF₃ group, because the C6 position (ortho to –OH) is electronically deactivated by the adjacent formyl group and lacks para-resonance stabilization.

-

One-Pot Oxime Formation and Dehydration: The intermediate aldehyde is converted directly to the target nitrile using hydroxylamine hydrochloride in acidic media, avoiding the need to isolate the intermediate oxime.

Synthetic Workflow Diagram

Fig 1: Two-step synthetic workflow for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Objective: Regioselective bromination at the C4 position.

Reagents & Materials:

-

2-Hydroxy-3-(trifluoromethyl)benzaldehyde: 10.0 g (52.6 mmol, 1.0 eq)

-

Bromine (Br₂): 2.83 mL (55.2 mmol, 1.05 eq)

-

Glacial Acetic Acid (AcOH): 100 mL

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃): 10% w/v solution

Procedure:

-

System Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas scrubber system (to neutralize HBr off-gas).

-

Dissolution: Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde (10.0 g) in glacial acetic acid (100 mL) at 20 °C. Causality: Acetic acid acts as both the solvent and a protic catalyst, polarizing the Br-Br bond to enhance electrophilicity without requiring a Lewis acid.

-

Addition: Charge the dropping funnel with Br₂ (2.83 mL). Add the bromine dropwise over 30 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, strictly controlling the exotherm and preventing over-bromination at the C6 position.

-

Reaction: Stir the dark red solution at room temperature (20–25 °C) for 4 hours. Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 4:1).

-

Quench & Workup: Pour the reaction mixture slowly into 300 mL of ice water. Add 10% aq. Na₂S₂O₃ dropwise until the residual orange/red color dissipates. Causality: Thiosulfate reduces unreacted, hazardous Br₂ to benign bromide ions.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Objective: One-pot conversion of the formyl group to a nitrile.

Reagents & Materials:

-

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (Intermediate): 12.0 g (44.6 mmol, 1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl): 3.72 g (53.5 mmol, 1.2 eq)

-

Sodium formate (HCOONa): 4.55 g (66.9 mmol, 1.5 eq)

-

Formic acid (HCO₂H, 98%): 60 mL

Procedure:

-

System Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Mixing: Suspend the intermediate (12.0 g), NH₂OH·HCl (3.72 g), and sodium formate (4.55 g) in formic acid (60 mL). Causality: Sodium formate acts as a buffer to release free hydroxylamine from its hydrochloride salt, initiating nucleophilic attack on the aldehyde.

-

Reflux & Dehydration: Heat the mixture to reflux (approx. 100 °C) and stir for 6 hours. Causality: The reaction first forms the oxime intermediate. Under thermal conditions in concentrated formic acid, the oxime undergoes in situ dehydration (loss of H₂O) to yield the nitrile. Formic acid serves dual roles as solvent and dehydrating agent.

-

Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 250 mL of vigorously stirred ice water. A precipitate will form immediately.

-

Filtration & Purification: Collect the crude solid via vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) to remove residual acid. Recrystallize from minimal hot ethanol/water to yield the pure title compound (CAS: 2385907-25-3)[1].

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected physicochemical properties and analytical validation markers for the synthesized compound, aligning with commercial standards[1][2].

| Parameter | Specification / Expected Value |

| Chemical Name | 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile |

| CAS Registry Number | 2385907-25-3 |

| Molecular Formula | C₈H₃BrF₃NO |

| Molecular Weight | 266.01 g/mol |

| SMILES String | N#CC1=CC=C(Br)C(C(F)(F)F)=C1O |

| Expected Overall Yield | 72 - 78% (over 2 steps) |

| Physical Appearance | Off-white to pale yellow crystalline powder |

| LC-MS (ESI-) | m/z 263.9 [M-H]⁻ (Matches calculated mass for ⁷⁹Br isotope) |

| ¹⁹F NMR (400 MHz, DMSO-d₆) | Singlet, approx. -54 to -56 ppm (characteristic of aryl-CF₃) |

References

-

Sigma-Aldrich Catalog. 4-hydroxy benzonitrile | 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (CAS No.: 2385907-25-3). Retrieved March 11, 2026. 2

-

BLD Pharm. 2385907-25-3 | 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile Information and Documentation. Retrieved March 11, 2026. 1

Sources

Purification of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile by recrystallization

Application Note: Advanced Purification of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile via Solvent/Anti-Solvent Recrystallization

Chemical Profiling & Solvation Thermodynamics

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The molecule presents a unique purification challenge due to its dense array of electronic and steric environments: a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group, a heavy halogen (bromine), a polar hydrogen-bond accepting nitrile (-CN), and an acidic phenolic hydroxyl (-OH).

The purification of heavily substituted phenols and benzonitriles relies on disrupting robust intermolecular hydrogen-bonding networks[2]. In the solid state, the phenolic -OH group acts as a strong hydrogen bond donor to the nitrile nitrogen of adjacent molecules, creating a tightly packed crystal lattice.

Causality of Solvent Selection: To dissolve the crude material, a solvent must possess sufficient hydrogen-bond accepting capacity. Ethyl acetate (EtOAc) is selected as the primary solvent because its carbonyl oxygen effectively solvates the phenolic proton, breaking the intermolecular lattice[3]. However, EtOAc alone is too strong a solvent, leading to poor recovery yields upon cooling. To force controlled precipitation, heptane is introduced as an anti-solvent. Heptane lowers the bulk dielectric constant of the solution, creating a thermodynamically unfavorable environment for the highly lipophilic -CF 3 and -Br groups, thereby forcing the molecules to aggregate and nucleate[4].

Quantitative Solvent System Analysis

Table 1: Comparison of Solvent Systems for Halogenated Benzonitriles

| Solvent System | Volume Ratio | Dielectric Constant | Expected Yield | Impurity Clearance | Suitability Profile |

| Ethyl Acetate / Heptane | 1:3 to 1:5 | ~3.5 - 4.2 | 85 - 92% | Excellent | Optimal. Balances H-bond disruption with lipophilic aggregation[3]. |

| Ethanol / Water | 3:1 | ~60.0 | 70 - 75% | Moderate | High risk of oiling out due to hydrophobic -CF 3 and -Br groups[4]. |

| Toluene | N/A | 2.38 | 60 - 65% | Poor | Fails to adequately disrupt strong -OH to -CN intermolecular bonds. |

| Dichloromethane | N/A | 9.1 | < 40% | Poor | Solute remains highly soluble even at 0°C; poor recovery[3]. |

Experimental Workflow

Workflow for the solvent/anti-solvent recrystallization of the target benzonitrile.

Step-by-Step Protocol: EtOAc/Heptane Recrystallization

Phase 1: Lattice Disruption and Dissolution

-

Charge the Vessel: Transfer 10.0 g of crude 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Primary Solvation: Add 20 mL of ethyl acetate. Heat the suspension to 60–65°C using a temperature-controlled oil bath.

-

Causality: Heating increases the kinetic energy of the system, allowing EtOAc to outcompete the nitrile groups for hydrogen bonding with the phenolic -OH[2].

-

Validation Check: The solid must completely dissolve to form a clear, albeit potentially colored, solution. If undissolved particulate remains, add EtOAc in 2 mL increments until complete dissolution is achieved.

-

Phase 2: Impurity Sequestration (Optional) 3. Decolorization: If the solution is dark brown or black (indicating polymeric byproducts), cool slightly to 55°C and add 0.5 g of activated carbon (Norit A)[4]. Stir for 15 minutes. 4. Hot Filtration: Filter the hot mixture through a pre-heated Büchner funnel lined with a Celite pad to remove the carbon and any insoluble inorganic salts.

-

Validation Check: The resulting filtrate should be significantly lighter in color (pale yellow to clear), confirming the successful adsorption of high-molecular-weight impurities.

Phase 3: Controlled Nucleation 5. Anti-Solvent Addition: Return the filtrate to the heat source and maintain at 60°C. Begin adding heptane dropwise (approx. 60-80 mL total) via an addition funnel under vigorous stirring[3].

-

Causality: The gradual introduction of heptane reduces the solvating power of the medium. The lipophilic -CF 3 and -Br groups begin to experience hydrophobic exclusion, driving them together to form crystal nuclei[4].

-

Validation Check: Observe the solution carefully. A transient local cloudiness will appear where the heptane drops hit the solution. The exact saturation point (cloud point) is reached when a faint, persistent opalescence remains throughout the flask. Stop heptane addition immediately at this point.

Phase 4: Crystal Growth and Isolation 6. Thermodynamic Cooling: Remove the flask from the oil bath. Allow it to cool undisturbed to ambient temperature (20-25°C) over 2 hours.

-

Causality: Slow cooling prevents the rapid precipitation of impurities within the crystal lattice and avoids the phenomenon of "oiling out," where the compound separates as a liquid phase rather than a solid[3].

-

Maximum Recovery: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 hour to depress the solubility of the product fully.

-

Filtration and Washing: Collect the crystalline product via vacuum filtration. Wash the filter cake with 15 mL of ice-cold heptane to displace any residual mother liquor containing concentrated impurities.

-

Validation Check: The filtrate (mother liquor) should carry away the color, leaving a highly crystalline, off-white to white solid on the filter paper.

-

-

Drying: Transfer the crystals to a vacuum oven. Dry at 45°C under high vacuum (<10 mbar) until a constant weight is achieved.

Molecular Interaction Dynamics

Intermolecular forces governing the dissolution and nucleation phases of the purification.

Quality Control & Recovery Metrics

Table 2: Expected Post-Recrystallization Metrics

| Parameter | Target Specification | Analytical Method |

| Purity | > 99.5% a/a | HPLC (Reverse Phase, UV detection at 254 nm) |

| Recovery Yield | 85% - 92% | Gravimetric Analysis |

| Residual EtOAc | < 5000 ppm | Headspace Gas Chromatography (HS-GC)[5] |

| Residual Heptane | < 5000 ppm | Headspace Gas Chromatography (HS-GC)[5] |

| Appearance | White to off-white crystalline powder | Visual Inspection |

Troubleshooting Guide

-

Oiling Out: If the compound separates as a dense oil instead of forming crystals, the cooling rate was too rapid, or the impurity load is too high[3]. Solution: Reheat the mixture to 65°C until the oil redissolves, add 2-3 mL of EtOAc to slightly increase solubility, and cool at a strictly controlled rate of 0.5°C/min.

-

Premature Crystallization: If crystals form during hot filtration, the solution is over-saturated. Solution: Increase the volume of EtOAc by 10% prior to filtration to maintain the solute below its saturation curve at the filtration temperature.

References

-

ACS Publications. "Fenleuton: Development of a Manufacturing Process". acs.org. URL:[Link]

-

Canadian Science Publishing. "THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION". cdnsciencepub.com. URL:[Link]

-

RSC Publishing. "Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography". rsc.org. URL:[Link]

Sources

- 1. 4-hydroxy benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06779K [pubs.rsc.org]

Application Note: Advanced Chromatographic Purification of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Physicochemical Profiling

The isolation and purification of highly functionalized aromatic building blocks are critical steps in pharmaceutical and agrochemical development. The target compound, 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (CAS No.: 2385907-25-3)[1], presents a unique set of chromatographic challenges due to its dense array of electron-withdrawing groups (EWGs).

To design a successful purification strategy, we must first analyze the causality behind the molecule's behavior on a stationary phase. The hydroxyl (-OH) group at the C2 position is flanked by a benzonitrile group (-CN) at C1 and a trifluoromethyl group (-CF3) at C3, with a bromine atom (-Br) at C4.

The Mechanistic Challenge: Unsubstituted phenol has a pKa of ~9.95. However, the cumulative inductive and resonance electron-withdrawing effects of the ortho-nitrile, ortho-trifluoromethyl, and meta-bromo substituents drastically stabilize the conjugate phenoxide anion. Consequently, the pKa of this compound is estimated to be highly acidic (pH 3.0 – 4.5).

When purifying compounds with such a low pKa, standard "neutral" chromatography fails. If the mobile phase pH is near or above the compound's pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (phenoxide) states. On bare silica gel, the ionized phenoxide interacts irreversibly with surface silanol groups via strong dipole-dipole and ionic interactions, resulting in severe band broadening, tailing, and poor mass recovery[2].

To overcome this, we apply a fundamental chromatographic rule: the mobile phase pH must be lowered at least 2 units below the target compound's pKa to ensure complete protonation[3].

Chromatographic Strategy & Method Selection

Depending on the scale of the reaction and the required purity of the final product, two distinct methodologies are employed:

-

Modified Normal-Phase Flash Chromatography (Scale: >1g): Utilizes bare silica gel but requires the addition of an acidic modifier (0.5% to 5% Acetic Acid) to the mobile phase. This suppresses the ionization of the phenol and protonates the silica silanol groups, allowing for sharp elution bands[4].

-

Preparative Reversed-Phase HPLC (Scale: <1g): Utilizes a C18 stationary phase with an aqueous/organic mobile phase modified with 0.1% Trifluoroacetic Acid (TFA). The strongly acidic TFA (pH ~2) ensures the phenol remains neutral, maximizing its hydrophobic partitioning into the C18 phase[3].

Caption: Workflow for selecting and executing the optimal chromatographic purification method.

Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography

Designed for bulk isolation and scalable synthetic workflows.

Materials:

-

Stationary Phase: Silica gel (40–63 μm, 230–400 mesh)[4].

-

Mobile Phase A: Hexane (containing 1% v/v Glacial Acetic Acid).

-

Mobile Phase B: Ethyl Acetate (containing 1% v/v Glacial Acetic Acid).

-

Solid Support for Loading: Celite 545.

Causality Insight: We utilize dry loading onto Celite rather than wet loading. Celite provides a non-acidic, inert surface that prevents localized degradation and minimizes the initial sample tailing that occurs when highly concentrated acidic oils are applied directly to a silica column[4].

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Ethyl Acetate.

-

Dry Loading: Add Celite 545 to the solution at a 1:2 (Sample:Celite) mass ratio. Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

-

Column Equilibration: Pack the flash column with silica gel and equilibrate with 3 column volumes (CV) of 100% Mobile Phase A (Hexane + 1% AcOH).

-

Loading: Carefully pour the dry-loaded Celite powder onto the top of the silica bed. Add a thin protective layer of clean sand.

-

Gradient Elution:

-

0–2 CV: 0% B (Isocratic hold to elute non-polar impurities).

-

2–12 CV: Linear gradient from 0% to 30% B.

-

12–15 CV: 30% B (Isocratic hold to elute the target phenol).

-

-

Fraction Analysis: Monitor fractions via TLC (Eluent: Hexane:EtOAc 7:3 + 1% AcOH). The addition of acetic acid to the TLC chamber is mandatory to prevent streaking and accurately represent the column separation.

-

Post-Processing (Self-Validating Step): Pool the product-containing fractions. To efficiently remove the residual acetic acid (boiling point 118°C), add toluene to the flask and co-evaporate under reduced pressure (azeotropic removal). Repeat 3 times, then dry under high vacuum.

Protocol B: Preparative Reversed-Phase HPLC

Designed for final polishing, analytical reference standard generation, or sub-gram scale purification.

Materials:

-

Stationary Phase: C18 Prep Column (e.g., 21.2 x 250 mm, 5 μm).

-

Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

-

Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v Trifluoroacetic Acid (TFA).

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the partially purified or crude sample in a 1:1 mixture of Acetonitrile and DMSO. Filter through a 0.45 μm PTFE syringe filter.

-

Equilibration: Equilibrate the C18 column at 10% B for 5 minutes at a flow rate of 20 mL/min.

-

Injection & Elution: Inject the sample. Run a linear gradient from 10% B to 80% B over 30 minutes.

-

Detection: Monitor UV absorbance at 254 nm and 280 nm. The extended conjugation of the benzonitrile and the phenol ring provides strong chromophoric signals.

-

Isolation: Collect fractions based on a predefined UV threshold.

-

Post-Processing: Immediately freeze the pooled fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile TFA, yielding the product as a highly pure powder.

Mechanistic Visualization

The diagram below illustrates the critical difference at the molecular level when the correct mobile phase modifier is applied.

Caption: Mechanistic impact of acidic modifiers on phenol-silica interactions during chromatography.

Quantitative Data & Method Comparison

To assist in method selection, the following table summarizes the operational parameters and expected outcomes for both purification strategies.

| Parameter | Protocol A: Normal-Phase Flash | Protocol B: Reversed-Phase Prep-HPLC |

| Optimal Application | Initial purification, bulk scale (>1g) | Final polishing, analytical scale (<1g) |

| Stationary Phase | Silica Gel (40-63 μm) | C18 Bonded Silica (5-10 μm) |

| Mobile Phase System | Hexane / EtOAc + 1% Acetic Acid | Water / Acetonitrile + 0.1% TFA |

| Sample Loading Method | Dry loading on Celite 545 | Liquid injection (DMSO/MeCN) |

| Loading Capacity | High (~5-10% of column weight) | Low (~1-2% of column weight) |

| Typical Recovery | 85% - 90% | > 95% |

| Expected Purity | 90% - 95% | > 99% |

| Post-Run Processing | Rotary evaporation, Toluene azeotrope | Lyophilization (Freeze-drying) |

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

Introduction: A Versatile Fluorinated Building Block

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of a wide range of complex organic molecules. The strategic placement of its functional groups—a reactive bromine atom, a directing hydroxyl group, and an electron-withdrawing trifluoromethyl group—makes it a valuable synthon for the construction of novel scaffolds in medicinal chemistry and materials science.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

This technical guide provides detailed protocols and expert insights for the application of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols are designed to be robust and adaptable, with a focus on explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₃BrF₃NO |

| Molecular Weight | 266.02 g/mol |

| Appearance | Solid |

| CAS Number | 2385907-25-3[4] |

I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[2]

Mechanistic Considerations: The Role of the Hydroxyl Group

The ortho-hydroxyl group in 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile can play a dual role. While it can be a coordinating group that influences the catalytic cycle, its acidic proton can also interfere with the basic reaction conditions. Therefore, two general approaches can be considered: a direct coupling of the unprotected phenol or a protection-deprotection strategy. For robust catalyst systems and carefully optimized conditions, direct coupling is often successful.[7] However, if low yields or side reactions are observed, protection of the hydroxyl group as a methoxymethyl (MOM) ether or other suitable group is recommended.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Direct Suzuki-Miyaura Coupling (Unprotected Hydroxyl)

This protocol is designed for the direct coupling of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile with a variety of arylboronic acids. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps.

Materials:

-

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene (degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Add degassed toluene (5 mL) and degassed water (0.5 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |

| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 75-85 |

II. The Heck Reaction: Synthesis of Substituted Stilbenes

The Heck reaction is a versatile method for the arylation of alkenes, leading to the formation of substituted olefins.[8][9][10] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives, which are of interest in materials science and pharmacology.[11][12]

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[1] The regioselectivity of the reaction is often controlled by steric factors, with the aryl group adding to the less substituted carbon of the double bond.[13]

Figure 2: General experimental workflow for a Heck reaction.

Protocol 2: Heck Coupling with Styrene

This protocol describes the coupling of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile with styrene to synthesize a trifluoromethylated stilbene derivative.

Materials:

-

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

-

Styrene (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equivalents)

-

N,N-Dimethylformamide (DMF, anhydrous and degassed)

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous, degassed DMF (5 mL), styrene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

III. The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[14][15][16] This reaction provides a direct route to aryl alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[17]

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol details the coupling of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile with phenylacetylene. The use of a copper(I) co-catalyst is essential for this transformation.

Materials:

-

4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile

-

Phenylacetylene (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N, anhydrous and degassed)

-

Schlenk flask

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous, degassed Et₃N (10 mL) and phenylacetylene (1.2 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Characterization of Trifluoromethylated Products

The successful synthesis of the target compounds can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic and substituent protons.

-

¹³C NMR: The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon atom to which it is attached due to C-F coupling.[8][18]

-

¹⁹F NMR: A single, sharp resonance is expected for the CF₃ group, typically in the range of -55 to -65 ppm.[19][20]

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful coupling.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst and ligands. Ensure all reagents and solvents are anhydrous and degassed. |

| Inappropriate base | For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃.[7] | |

| Side reactions (e.g., homocoupling of the alkyne in Sonogashira) | Presence of oxygen | Ensure the reaction is carried out under strictly anaerobic conditions. |